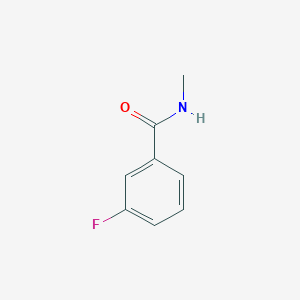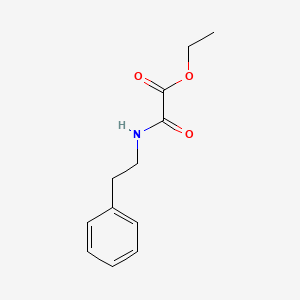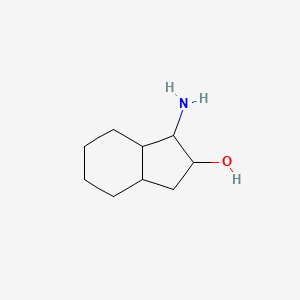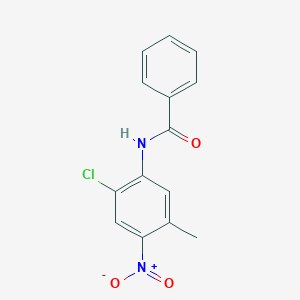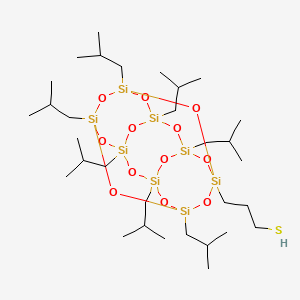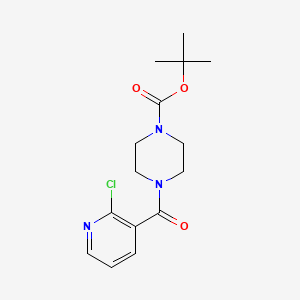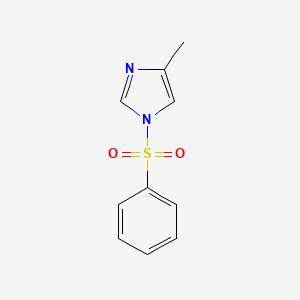
5-méthoxykaempférol
Vue d'ensemble
Description
Kaempferol 5-methyl ether is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound’s chemical structure consists of a flavonoid backbone with a methyl group attached to the fifth position, enhancing its stability and bioactivity.
Applications De Recherche Scientifique
Kaempferol 5-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Kaempferol 5-methyl ether is studied for its potential therapeutic effects in treating cancer, inflammation, and cardiovascular diseases.
Industry: It is used in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mécanisme D'action
Target of Action
Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .
Mode of Action
Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .
Biochemical Pathways
Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .
Pharmacokinetics
The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .
Result of Action
The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .
Action Environment
The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kaempferol 5-methyl ether can be synthesized through several methods. One common approach involves the methylation of kaempferol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of kaempferol 5-methyl ether often involves the extraction of kaempferol from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure kaempferol, which is then methylated to produce kaempferol 5-methyl ether.
Analyse Des Réactions Chimiques
Types of Reactions: Kaempferol 5-methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert kaempferol 5-methyl ether to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the flavonoid structure can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoid compounds with altered biological activities.
Comparaison Avec Des Composés Similaires
Kaempferol 5-methyl ether is compared with other similar flavonoid compounds such as:
Kaempferol: The parent compound without the methyl group, which has similar but less potent biological activities.
Quercetin: Another flavonoid with a similar structure but different substitution patterns, leading to distinct biological effects.
Myricetin: A flavonoid with additional hydroxyl groups, resulting in different antioxidant and anti-inflammatory properties.
Uniqueness: Kaempferol 5-methyl ether’s unique methylation at the fifth position enhances its stability and bioactivity compared to its non-methylated counterparts, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRUVANJRMPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415757 | |
| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22044-80-0 | |
| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




